molecular formula C13H25NO3 B13929502 tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate

tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate

Cat. No.: B13929502
M. Wt: 243.34 g/mol
InChI Key: WPUFWMMRVBXEME-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by its tert-butyl group, which provides steric hindrance and stability, and a 2,5-dimethyl-4-oxohexyl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 2,5-dimethyl-4-oxohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is used as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate involves the hydrolysis of the carbamate linkage. Enzymes such as carbamate hydrolases catalyze the cleavage of the carbamate bond, releasing the active moiety. The molecular targets and pathways involved depend on the specific application and the nature of the released active compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another carbamate with a different substituent, used in similar applications.

Uniqueness

tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is unique due to its specific 2,5-dimethyl-4-oxohexyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(2,5-dimethyl-4-oxohexyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-9(2)11(15)7-10(3)8-14-12(16)17-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)

InChI Key

WPUFWMMRVBXEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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